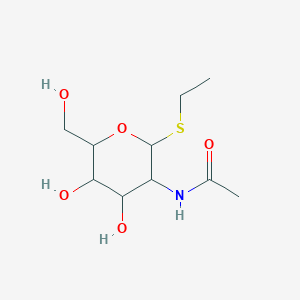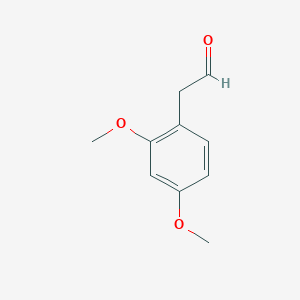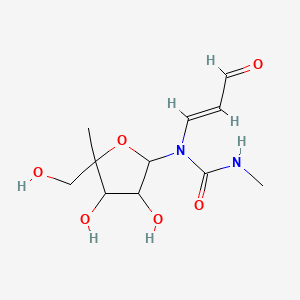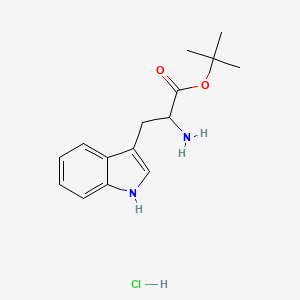
D-Tryptophan1,1-DimethylethylEsterHydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan1,1-DimethylethylEsterHydrochloride typically involves the esterification of D-Tryptophan with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred.
Catalyst: Acidic catalysts like hydrochloric acid.
Temperature: Controlled temperatures to avoid decomposition.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant volumes.
Purification: Techniques like crystallization and distillation to ensure high purity.
化学反応の分析
Types of Reactions: D-Tryptophan1,1-DimethylethylEsterHydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions to form amines.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
D-Tryptophan1,1-DimethylethylEsterHydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of D-Tryptophan1,1-DimethylethylEsterHydrochloride involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in amino acid metabolism.
Pathways: Participates in pathways related to protein synthesis and neurotransmitter production.
類似化合物との比較
L-Tryptophan: An essential amino acid with similar structure but different stereochemistry.
D-Tryptophan: The parent compound without the ester group.
Tryptophan Methyl Ester: Another ester derivative with a different alkyl group.
Uniqueness: D-Tryptophan1,1-DimethylethylEsterHydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other tryptophan derivatives .
特性
分子式 |
C15H21ClN2O2 |
|---|---|
分子量 |
296.79 g/mol |
IUPAC名 |
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H |
InChIキー |
MEBSYCWJZVVILK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


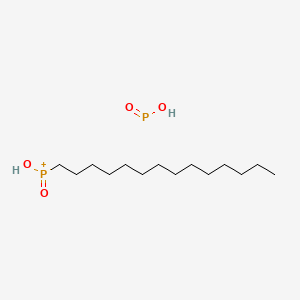
![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)
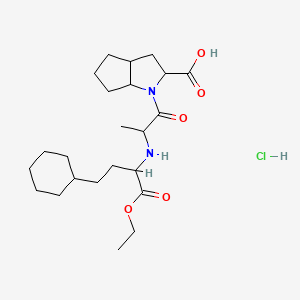

![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)
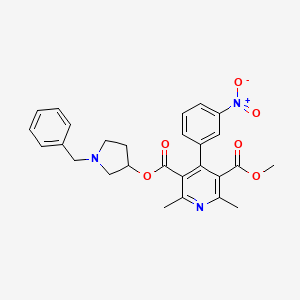
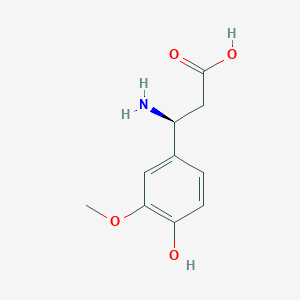
![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
![[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B15125526.png)
